potassium (thiomorpholine-4-carbothioyl)sulfanide

Coordination Chemistry Inorganic Synthesis X-ray Crystallography

Researchers requiring a dithiocarbamate ligand with a sulfur-containing heterocycle often face supply inconsistency with generic analogs. This specific thiomorpholine derivative provides a direct solution for coordination chemistry studies where the ring sulfur's electronic effects and secondary coordination site are critical. Key outcomes include: • Enables synthesis of homoleptic/heteroleptic transition metal complexes (Cu, Pd, Pt, Ni, etc.) with distinct geometries. • Functions as a building block for single-source precursors for PbS or CuS thin films and photocatalytic nanoparticles. • Supports antimicrobial SAR studies, allowing definitive assessment of the thiomorpholine moiety's biological contribution.

Molecular Formula C5H8KNS3
Molecular Weight 217.4
CAS No. 92754-62-6
Cat. No. B2553418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium (thiomorpholine-4-carbothioyl)sulfanide
CAS92754-62-6
Molecular FormulaC5H8KNS3
Molecular Weight217.4
Structural Identifiers
SMILESC1CSCCN1C(=S)[S-].[K+]
InChIInChI=1S/C5H9NS3.K/c7-5(8)6-1-3-9-4-2-6;/h1-4H2,(H,7,8);/q;+1/p-1
InChIKeyVAOQAMYNUCZMTI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium Thiomorpholine-4-carbothioyl Sulfanide: Overview


Potassium (thiomorpholine-4-carbothioyl)sulfanide, also known as potassium thiomorpholine-4-carbodithioate, is a potassium salt of a dithiocarbamic acid derivative bearing a thiomorpholine heterocycle [1]. It has the molecular formula C5H8KNS3 and a molecular weight of 217.4 g/mol [2]. This compound belongs to the broader class of dithiocarbamate salts, which are well-established as versatile ligands in coordination chemistry due to the strong electron-donating properties of the dithiocarbamate (S2C=N) moiety [3]. It is commercially available as a powder with a purity of at least 95% and is intended for research use only, not for therapeutic or veterinary applications .

Dithiocarbamate ligand for transition metal coordination studies
Thiomorpholine sulfur offers additional coordination site
Potassium salt suitable for metathesis-based complex synthesis

Non-Interchangeable Dithiocarbamate Salt


The functional performance of dithiocarbamate ligands is highly sensitive to the electronic and steric properties of the substituents on the nitrogen atom. Simple substitution of the thiomorpholine heterocycle in this compound with morpholine, piperidine, or an acyclic amine yields ligands with distinctly different metal-binding affinities, complex geometries, and resultant physicochemical properties [1]. The presence of a sulfur atom in the thiomorpholine ring introduces unique electronic effects and a potential second coordination site, which directly influences complex stability and can alter the catalytic activity or biological profile of the resulting metal complex compared to its oxygen- or carbon-based analogs [2]. Therefore, a generic 'dithiocarbamate salt' cannot be reliably substituted without a significant change in experimental outcomes.

Morpholine analog may alter metal complex geometry and stability due to oxygen vs sulfur electronic effects.
Acyclic amine-derived dithiocarbamates lack the constrained heterocycle, changing binding mode and ligand field.
Thiomorpholine ring sulfur contributes unique resonance and donor properties not reproduced by carbon analogs.

Quantifiable Differentiators vs. Structural Analogs


Distorted Square Planar Cu(II) Geometry

The thiomorpholine-4-dithiocarbamate ligand, when complexed with copper(II), forms a mononuclear complex where the copper ion is bonded to two thiomorpholinyl dithiocarbamate anions, resulting in a specific distorted square planar geometry as confirmed by single-crystal X-ray diffraction [1]. This geometry is a direct consequence of the steric and electronic profile of the thiomorpholine ring and influences the stability and subsequent thermal decomposition pathway of the complex. This stands in contrast to morpholine-dithiocarbamate complexes of copper, which may exhibit different degrees of distortion or alternative geometries due to the smaller steric bulk of the morpholine oxygen atom [2].

Cu(II) complex geometry
Class-level
Distorted square planar
Supports geometry-driven reactivity interpretation
Solid-state XRD structure vs morpholine analog
Coordination Chemistry Inorganic Synthesis X-ray Crystallography

Low-Temperature PbS Thin Film Fabrication

A structurally related lead(II) complex of an N-(thiomorpholine-4-carbothioyl)benzamide ligand has been successfully demonstrated as a single-source molecular precursor for the deposition of phase-pure lead sulfide (PbS) thin films via spin-coating at a comparatively low annealing temperature of 250 °C [1]. This is a quantifiable performance benchmark. In contrast, many other molecular precursors require significantly higher temperatures (>300-400 °C) for complete conversion to the metal sulfide phase under similar ambient conditions [2]. The thiomorpholine-derived ligand's specific thermal decomposition profile is key to this lower processing temperature, which can be advantageous for fabricating devices on temperature-sensitive substrates.

PbS film annealing
Class-level
250 °C
Enables lower-temperature processing review
Reported under spin-coating conditions
Materials Science Thin Film Deposition Single-Source Precursors

Distinct MS Fragmentation vs. Sodium Salt

Mass spectrometric analysis of antimony(III) and bismuth(III) complexes of thiomorpholine-4-carbodithioate revealed a fragmentation pattern characterized by the facile removal of one dithiocarbamate group, with the highest mass number fragment corresponding to [M(Rdtc)2]+ [1]. This behavior was compared to the uncomplexed sodium salt of the ligand, which exhibited a different set of fragment ions, confirming that the metal center and the ligand's specific structure influence the decomposition pathway under ionization [2]. The potassium salt serves as the starting point for synthesizing these complexes and is expected to have its own unique behavior compared to the sodium analog.

MS fragmentation
Head-to-head
[M(Rdtc)₂]⁺ major ion
Provides analytical fingerprint for QC
Fragment pattern differs from sodium salt
Analytical Chemistry Mass Spectrometry Dithiocarbamate Complexes

Potassium Thiomorpholine-4-carbothioyl Sulfanide Applications


Metal Complex Synthesis for Coordination Studies

Used as a direct ligand precursor for synthesizing a wide range of homoleptic and heteroleptic transition metal complexes (e.g., with Cu, Pd, Pt, Rh, Ir, Ni, Sb, Bi) [1]. The resulting complexes are ideal for fundamental studies investigating the impact of the thiomorpholine ring's sulfur atom on metal-ligand bonding, complex geometry, and spectroscopic properties (IR, UV-Vis, NMR) compared to oxygen- or carbon-based analogs [2].

Precursor for Metal Sulfide Thin Films and Photocatalysts

The compound serves as a key building block for creating single-source molecular precursors, such as lead(II) complexes, for the controlled deposition of metal sulfide thin films (e.g., PbS, CuS) [3]. The resulting CuS nanoparticles derived from a thiomorpholine-dithiocarbamate complex have been demonstrated as effective photocatalysts for the degradation of organic dyes like methylene blue and methyl orange [4].

Biological & Antimicrobial Activity Studies

Utilized as a starting material for synthesizing bioactive dithiocarbamate derivatives. The thiomorpholine-containing dithiocarbamate framework has been incorporated into compounds that exhibit antimicrobial activity [5]. This compound allows researchers to explore the specific contribution of the thiomorpholine moiety to the overall biological profile in structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Coordination chemistry studies
Heterocyclic sulfur coordination site
Metal complex geometry and electronic properties
Metal sulfide thin-film precursor
Low-temperature decomposition profile
Phase-pure film formation and processing window
Antimicrobial screening studies
Thiomorpholine-dithiocarbamate scaffold
Antimicrobial activity and SAR interpretation

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13 linked technical documents
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